7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family, which is a significant class of heterocyclic compounds known for their diverse biological activities. This compound features a chloro substituent at the 7th position, a cyclopropyl group at the 1st position, and a methyl group at the 4th position, along with an aldehyde functional group at the 3rd position of the indole ring. It is typically characterized as a white to pale yellow solid with low solubility in water but good solubility in organic solvents such as alcohols and ethers.
The compound is classified under indole derivatives, which are known for their broad spectrum of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Indoles are prevalent in many natural products and pharmaceuticals, making them crucial in medicinal chemistry. The specific structure of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde allows it to participate in various chemical reactions and biological processes .
The synthesis of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route is through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another prevalent method is the Vilsmeier-Haack reaction, where chlorinated indole derivatives react with dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 3rd position .
For industrial production, similar laboratory-scale synthetic routes are adapted for larger scale operations. Continuous flow reactors may be utilized to enhance mixing and heat transfer efficiency. The use of advanced catalysts and optimized reaction conditions can improve yield and purity, with purification often achieved through recrystallization or chromatography.
The molecular formula of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is C_{12}H_{10}ClN O, indicating its composition includes carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound's structure features:
This structural arrangement contributes to its unique chemical properties and biological activities .
7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is largely attributed to its interactions with biological targets due to its indole framework. Indole derivatives typically exhibit various biological activities by modulating enzyme functions, influencing cell signaling pathways, gene expression, and cellular metabolism.
For instance, this compound may act as an agonist or antagonist at specific receptors involved in inflammatory pathways or cancer progression. Its ability to interact with enzymes also suggests potential roles in metabolic processes affecting cell proliferation and apoptosis .
The physical properties of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are explored for potential therapeutic applications due to their biological activities. Research indicates that indole derivatives possess significant antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The synthesis of complex indole derivatives like 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde (Canonical SMILES: O=CC1=CN(C=2C(Cl)=CC=CC12)C3CC3 [1] [9]) relies heavily on strategically designed multi-step sequences. These routes typically begin with functionalization of the indole core at specific positions, followed by annulation and late-stage modifications. Key approaches include:
Table 1: Key Multi-Step Strategies for Indole Core Assembly
| Strategy | Key Steps | Target Substituents | Reported Yield Range |
|---|---|---|---|
| Cascade Annulation | Organo/metal-catalyzed domino cyclization | C4-alkyl, C7-halo | 45-92% [2] |
| Suzuki Coupling Sequence | Boc protection → Coupling → Deprotection → Acylation | C3-aldehyde, C7-chloro | 60-78% [3] |
| Sonogashira-Cyclization | Alkyne coupling → Base-induced ring closure | C2-aryl, C3-functionalization | 70-85% [5] |
The introduction of the 1-cyclopropyl group presents distinct synthetic challenges due to steric constraints and potential ring strain. Transition metal catalysis provides efficient solutions:
Table 2: Cyclopropane Installation Methods Compared
| Method | Catalyst System | Temperature | Yield Range | Key Advantage |
|---|---|---|---|---|
| Enantioselective N-Alkylation | Pd/(S)-BINAP or Ru-phosphine | 25-40°C | 65-88% | High enantioselectivity (>90% ee) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos/Ag₂CO₃ | 80-100°C | 70-92% | Tolerant of C7-chloro substituent |
| Silver-Catalyzed Tandem | AgOTf (5-10 mol%) in 1,4-dioxane | 60-80°C | 55-75% | One-pot cyclization/alkylation |
Efficiency in introducing the 3-carbaldehyde and 4-methyl groups is significantly enhanced through energy-optimized techniques:
Precise placement of the 7-chloro group and subsequent aldehyde transformations are critical for downstream applications:
Table 3: Regioselective Halogenation and Aldehyde Functionalization
| Transformation | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| C7-Chlorination | SO₂Cl₂, DCM, -40°C, 1h | C7:C5 >95:5 | 85-92% |
| Ag-Catalyzed Cl Migration | AgBF₄ (5 mol%), MeCN, 60°C, 2h | >98% C7 isomer | 89% |
| Schiff Base Formation | R-NH₂, EtOH, reflux, 3-5h | NA (aldehyde specific) | 75-90% |
| Knoevenagel Condensation | Malononitrile, piperidine/ZrO₂, solvent-free, 80°C | NA | 70-88% |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1